[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid
Description
(4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid is a benzo[c]chromenone derivative featuring a 4-methyl substituent, a 6-oxo group, and a phenylacetic acid moiety linked via an ether bond. This compound is structurally characterized by a fused tricyclic system (benzopyranochromene) and a phenylacetic acid side chain, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5/c1-13-18(26-20(21(23)24)14-7-3-2-4-8-14)12-11-16-15-9-5-6-10-17(15)22(25)27-19(13)16/h2-12,20H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQYAASIUHLEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl with phenylacetic acid under specific reaction conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-effectiveness .
Chemical Reactions Analysis
(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid undergoes various chemical reactions, including:
Scientific Research Applications
(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes . This activity is primarily attributed to the benzo[c]chromen-3-yl moiety, which has a high affinity for reactive oxygen species .
Comparison with Similar Compounds
Ester vs. Acid Derivatives
- For example, ethyl ((4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)(phenyl)acetate (MW 392.41) is more hydrophobic than the target compound (MW 360.36), which may influence pharmacokinetic properties .
- Carboxylic Acid Derivatives : The free acid form, such as the target compound, is more polar and may participate in hydrogen bonding, affecting solubility and receptor interactions. Hydrolysis of esters to acids (e.g., via enzymatic cleavage) is a common metabolic pathway, suggesting the acid form as an active metabolite .
Substituent Effects
- This modification could decrease planarity and affect binding to hydrophobic targets .
Chain Length Variations
- Propanoic Acid vs. Acetic Acid: The propanoic acid analog (C₁₇H₁₄O₅) has an extended carbon chain, increasing molecular weight and lipophilicity. This extension might improve binding to hydrophobic pockets in enzymes or receptors .
Biological Activity
(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid, a compound with a complex benzo[c]chromene structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.
- Molecular Formula : C22H16O5
- Molecular Weight : 360.37 g/mol
- CAS Number : 377766-16-0
The compound features a phenylacetate moiety that enhances its solubility and reactivity, making it suitable for various biological applications.
Synthesis
The synthesis of (4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid typically involves the reaction of 4-methyl-6-oxo-6H-benzo[c]chromene with phenylacetic acid under basic conditions. This process can be optimized for yield and purity through methods such as recrystallization and continuous flow reactors .
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds within the benzo[c]chromene family exhibit significant antioxidant properties, which are crucial for combating oxidative stress. For instance, studies have shown that similar compounds can reduce intracellular reactive oxygen species (ROS) levels, suggesting a protective role against oxidative damage .
Neuroprotective Effects
Recent investigations highlight the neuroprotective potential of (4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid. It has been demonstrated to enhance cell viability in neurotoxic environments, particularly in models simulating neurodegenerative diseases. One study reported that derivatives of benzo[c]chromene could protect neuronal cells from corticosterone-induced toxicity by inhibiting phosphodiesterase (PDE2), which is linked to neuroprotection .
Anticancer Activity
Compounds with similar structural characteristics have shown promise in anticancer research. For example, the inhibition of specific cancer cell lines has been observed with related benzo[c]chromene derivatives. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
Case Studies and Research Findings
- Neuroprotective Study :
-
Antioxidant Assessment :
- Method : Measurement of ROS levels in cultured cells.
- Results : The compound effectively reduced ROS levels, indicating strong antioxidant activity .
-
Anticancer Evaluation :
- Cell Lines Tested : Various cancer cell lines.
- Outcome : Notable inhibition of cell growth was recorded, suggesting potential as an anticancer agent .
Comparative Analysis
| Compound Name | Structure | Unique Features |
|---|---|---|
| (4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid | Structure | Antioxidant, neuroprotective |
| Ethyl (4-methyl-6-oxo-6H-benzo[c]chromen-3-yloxy)acetate | Structure | Enhanced solubility |
| Benzopyran Derivatives | Structure | Diverse biological activities including anti-cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
